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Compound of Interest

Compound Name: 5-Chloro-2-methylnicotinaldehyde

CAS No.: 1060814-56-3

Cat. No.: B1425859 Get Quote

Executive Summary & Structural Logic
5-Chloro-2-methylnicotinaldehyde represents a "Tri-Vector" scaffold, offering three distinct

sites for orthogonal diversification. Unlike simple pyridines, the juxtaposition of the C2-methyl

and C3-formyl groups creates a "pseudo-1,3-dicarbonyl" reactivity profile, enabling rapid

access to fused bicyclic systems such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines.

The Reactivity Triad
C3-Formyl (Aldehyde): High electrophilicity; susceptible to nucleophilic attack, reductive

amination, and Knoevenagel condensation.

C2-Methyl (Activated): The methyl group is ortho to the ring nitrogen. The electron-

withdrawing nature of the pyridine ring (enhanced by the C5-Cl and C3-CHO) renders these

protons acidic (

in DMSO, lower with activation), allowing for deprotonation and condensation reactions.

C5-Chloro (Halogen): A handle for Palladium-catalyzed cross-coupling. While less reactive

than C2-halides, the C5 position is accessible via specialized ligand systems (e.g., Buchwald

precatalysts).
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Figure 1: The Reactivity Triad of 5-Chloro-2-methylnicotinaldehyde.

The C5-Chloro Vector: Suzuki-Miyaura Coupling
Challenge: Aryl chlorides at the pyridine C5 position are electronically neutral/deactivated

compared to C2/C4 positions, making oxidative addition the rate-limiting step. Standard

catalysts (e.g.,

) often result in poor conversion or require harsh heating that degrades the aldehyde.

Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-heterocyclic

carbenes (NHCs) to facilitate oxidative addition at moderate temperatures.

Optimized Protocol: C5-Arylation
Substrate: 5-Chloro-2-methylnicotinaldehyde (1.0 equiv)

Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

Catalyst:

(2–5 mol%) + XPhos or SPhos (4–10 mol%)

Alternative:XPhos Pd G3 Precatalyst (2 mol%) for faster initiation.
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Base:

(2.0–3.0 equiv) or

.

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

Conditions: 80°C, 4–12 hours, Inert Atmosphere (

/Ar).

Step-by-Step Methodology:

Charge: In a reaction vial, combine the aldehyde (1.0 eq), boronic acid (1.2 eq), and base

(2.0 eq).

Degas: Add solvent system (Dioxane/

) and sparge with Argon for 10 minutes. Critical: Oxygen inhibits the active Pd(0) species.

Catalyst Addition: Add the Pd precatalyst (XPhos Pd G3) quickly under positive Argon

pressure.

Reaction: Seal and heat to 80°C. Monitor by LCMS. The aldehyde peak (typically M+H

156/158) should disappear, replaced by the biaryl product.

Workup: Dilute with EtOAc, wash with brine. Dry organic layer over

.

Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde product may be

sensitive to silica; consider neutralizing silica with 1%

.

The C2-Methyl/C3-Formyl Nexus: Cyclization
Strategies
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This is the most high-value application of the scaffold. The C2-methyl group can be activated to

react with the internal C3-aldehyde (via an external partner) to form fused rings.

Pathway A: Synthesis of 1,6-Naphthyridines
(Friedländer-Type)
The reaction with active methylene compounds (e.g., malononitrile) or ketones allows for the

construction of the second pyridine ring.

Mechanism:

Knoevenagel Condensation: The aldehyde reacts with the active methylene.[1]

Cyclization: The nitrogen of an ammonia source (or amine) closes the ring onto the activated

C2-methyl (often requiring an intermediate enamine step).

Protocol: One-Pot Synthesis of Carbonitrile-Functionalized 1,6-Naphthyridines

Reagents: 5-Chloro-2-methylnicotinaldehyde (1 eq), Malononitrile (1 eq), Aromatic

Aldehyde (1 eq), Ammonium Acetate (

, 2–3 eq).

Solvent: Ethanol or Acetic Acid.

Conditions: Reflux (80–100°C), 2–4 hours.

Self-Validating Check: The product will precipitate from the cooled ethanol solution as a

solid, often requiring minimal purification.

Pathway B: Enaminone Formation (The "Matador"
Intermediate)
Converting the C2-methyl group into an enaminone using DMF-DMA (N,N-Dimethylformamide

dimethyl acetal) creates a versatile intermediate for reaction with guanidines, ureas, or

hydrazines.

Protocol:
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Step 1: Reflux 5-Chloro-2-methylnicotinaldehyde in neat DMF-DMA (3–5 equiv) for 2–4

hours.

Observation: The solution turns deep red/orange.

Product: (E)-3-(5-chloro-3-formylpyridin-2-yl)-N,N-dimethylprop-2-en-1-amine.

Step 2: Concentrate to remove excess DMF-DMA.

Step 3: Redissolve in EtOH. Add Guanidine HCl (1.5 eq) and NaOEt (1.5 eq). Reflux for 6

hours.

Result: Formation of a pyrido[2,3-d]pyrimidine derivative.

C5 Functionalization C2/C3 Cyclization (Naphthyridine)

5-Chloro-2-methyl
nicotinaldehyde

Pd-Cat Coupling
(XPhos Pd G3, Ar-B(OH)2)

DMF-DMA
(Reflux)

5-Aryl-2-methyl
nicotinaldehyde

Enaminone
Intermediate

+ Guanidine/Urea
(Cyclization)

Fused Heterocycle
(Pyrido-pyrimidine)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1425859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Divergent synthesis workflows for C5-arylation and C2/C3-cyclization.

The C3-Formyl Vector: Reductive Amination
For generating focused libraries of amines (e.g., for SAR exploration of the "tail" region).

Protocol:

Amine: Primary or Secondary Amine (1.0–1.2 equiv).

Reductant: Sodium Triacetoxyborohydride (

, 1.5 equiv).

Acid: Acetic Acid (1–2 equiv) – Critical for imine formation kinetics.

Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

Mix Aldehyde and Amine in DCE. Add AcOH. Stir 30 min (Imine formation).

Add

in one portion. Stir at RT for 2–16 h.

Quench with saturated

.

Technical Note: If the amine is an HCl salt, add

(1 eq) to free-base it before adding the aldehyde.

Data Summary & Reaction Scope
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Reaction Type Target Vector Key Reagents
Critical
Parameter

Typical Yield

Suzuki Coupling C5-Cl XPhos Pd G3, Degassing (O2

exclusion)
60–85%

Reductive

Amination
C3-CHO , AcOH

pH control (Imine

formation)
80–95%

Enaminone

Formation
C2-Me DMF-DMA

Temperature

(>100°C)
>90%

Naphthyridine

Cycl.
C2/C3 Malononitrile, Stoichiometry

(1:1:1)
50–75%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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